molecular formula C10H15N3 B1219629 Bethanidine CAS No. 55-73-2

Bethanidine

Cat. No.: B1219629
CAS No.: 55-73-2
M. Wt: 177.25 g/mol
InChI Key: NIVZHWNOUVJHKV-UHFFFAOYSA-N
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Description

Bethanidine is a guanidinium antihypertensive agent that acts by blocking adrenergic transmission. It is primarily used for the treatment of hypertension. This compound is a sympatholytic drug, meaning it inhibits the postganglionic functioning of the sympathetic nervous system .

Preparation Methods

Bethanidine can be synthesized through a series of chemical reactions involving guanidine derivatives. The synthetic route typically involves the reaction of guanidine with benzyl chloride under controlled conditions to form N-benzyl-N’,N’'-dimethylguanidine. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Bethanidine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where the guanidine group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .

Scientific Research Applications

Bethanidine has several scientific research applications:

Mechanism of Action

Bethanidine exerts its effects by acting as an alpha2a adrenergic agonist. It effectively decreases blood pressure by suppressing renin secretion or interfering with the function of the sympathetic nervous system. The precise mechanism involves the inhibition of adrenergic transmission, which leads to a decrease in peripheral resistance and blood pressure .

Comparison with Similar Compounds

Bethanidine is similar to other guanidinium antihypertensive agents such as guanethidine and methyldopa. it is unique in its specific action as an alpha2a adrenergic agonist and its ability to effectively decrease blood pressure with fewer side effects compared to guanethidine. Similar compounds include:

Properties

IUPAC Name

1-benzyl-2,3-dimethylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-11-10(12-2)13-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVZHWNOUVJHKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=NC)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

114-85-2 (sulfate (2:1))
Record name Bethanidine
Source ChemIDplus
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DSSTOX Substance ID

DTXSID7022677
Record name Bethanidine
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Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bethanidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014362
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Solubility

1.58e+00 g/L
Record name Bethanidine
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Mechanism of Action

Bethanidine, a guanidine derivative, is a peripherally acting antiadrenergic agent which primarily acts as an alpha2a adrenergic agonist. Bethanidine effectively decreases blood pressure by suppressing renin secretion or interfering with function of the sympathetic nervous system.
Record name Bethanidine
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CAS No.

55-73-2, 114-85-2
Record name Bethanidine
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Record name Bethanidine
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Record name Bethanidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00217
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Record name Bethanidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-2,3-dimethylguanidinium sulphate (2:1)
Source European Chemicals Agency (ECHA)
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Record name BETHANIDINE
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Record name Bethanidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014362
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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